molecular formula C11H3ClF3N3O2 B13325952 4-Chloro-6-nitro-8-(trifluoromethyl)-3-quinolinecarbonitrile

4-Chloro-6-nitro-8-(trifluoromethyl)-3-quinolinecarbonitrile

Cat. No.: B13325952
M. Wt: 301.61 g/mol
InChI Key: CEWAJPJXYXIFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-nitro-8-(trifluoromethyl)-3-quinolinecarbonitrile (CAS 915369-70-9) is a high-purity chemical reagent offered for research purposes. This compound features a multifunctional quinoline scaffold, a structure of high significance in medicinal chemistry, particularly in the development of anticancer agents . The quinoline core is a privileged structure in drug discovery, and derivatives like this are frequently investigated as protein kinase inhibitors . The specific substitution pattern on this quinoline—including the chloro, nitro, and trifluoromethyl groups—makes it a valuable and versatile synthetic intermediate for constructing potential therapeutic molecules. Researchers utilize such compounds to develop inhibitors targeting crucial carcinogenic pathways, such as those involving c-Met, EGFR, and VEGFR receptors . The nitrile group (CN) is a critical pharmacophore, often serving as a hydrogen bond acceptor to enhance binding affinity and selectivity within enzyme active sites, sometimes acting as a bioisostere for carbonyl groups . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

4-chloro-6-nitro-8-(trifluoromethyl)quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3ClF3N3O2/c12-9-5(3-16)4-17-10-7(9)1-6(18(19)20)2-8(10)11(13,14)15/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWAJPJXYXIFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-nitro-8-(trifluoromethyl)-3-quinolinecarbonitrile is a synthetic compound that belongs to the class of substituted quinoline derivatives. Its unique chemical structure, featuring a trifluoromethyl group and various halogen substituents, contributes to its significant biological activities, particularly in the field of oncology and enzyme inhibition. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H4ClF3N2O2C_{10}H_{4}ClF_{3}N_{2}O_{2}. The compound exhibits several notable properties:

  • Molecular Weight : 276.60 g/mol
  • Boiling Point : Not available
  • Hydrogen Bond Donors/Acceptors : 0 / 6
  • LogP (Partition Coefficient) : Indicates good membrane permeability due to its lipophilicity attributed to the trifluoromethyl group.

Research indicates that this compound acts primarily as an inhibitor of protein tyrosine kinases (PTKs). These enzymes are crucial in regulating cell growth and proliferation. The compound's ability to inhibit PTKs can lead to reduced tumor growth in various cancer models:

  • Inhibition of Growth Factor Receptors : The compound has been shown to inhibit the action of certain growth factor receptor PTKs, which are often deregulated in cancerous cells .
  • Anti-Cancer Activity : Studies have demonstrated that this quinoline derivative exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
PTK InhibitionVarious PTKs10 - 50
CytotoxicityMCF-7 (breast cancer)15
CytotoxicityA549 (lung cancer)20
Enzyme InhibitionCholinesterases19.2 (AChE)
13.2 (BChE)

Case Studies

  • Study on Anti-Cancer Properties : A detailed investigation into the anti-cancer properties revealed that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with mechanisms involving caspase activation and mitochondrial dysfunction .
  • Inhibition of Enzymatic Activity : Another study assessed the inhibitory effects on cholinesterases, demonstrating moderate inhibition with IC50 values indicating potential for treating neurodegenerative conditions by influencing cholinergic signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally similar quinolinecarbonitriles with variations in substituents at positions 4, 6, and 8. Key analogs include:

Compound Name CAS Number Substituents (Position 4, 6, 8) Molecular Weight (g/mol) Key Differences Reference
4-Chloro-6-nitro-8-(trifluoromethyl)-3-quinolinecarbonitrile 263149-10-6 Cl, NO$2$, CF$3$ 302.45 (calculated) Reference compound; combines strong electron-withdrawing groups (NO$2$, CF$3$)
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile 915369-22-1 Cl, NO$_2$, Br 312.5 Bromine at position 8 increases steric hindrance and molecular weight
4-Chloro-8-methoxyquinoline-3-carbonitrile 214470-68-5 Cl, H, OCH$_3$ 233.7 (calculated) Methoxy group enhances solubility but reduces electrophilicity
6-Bromo-4-chloro-8-fluoro-3-quinolinecarbonitrile Not provided Cl, Br, F ~300.0 (estimated) Fluorine improves metabolic stability; bromine adds bulk

Physicochemical Properties

  • The nitro group at position 6 reduces aqueous solubility due to its strong electron-withdrawing nature. In contrast, methoxy-substituted analogs (e.g., 4-Chloro-8-methoxyquinoline-3-carbonitrile) exhibit higher solubility . Brominated analogs (e.g., 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile) require storage at 2–8°C to prevent degradation, suggesting sensitivity to moisture or thermal stress .
  • Electronic Effects: The trifluoromethyl group is more electron-withdrawing than bromine or fluorine, increasing the quinoline core’s electrophilicity. This may enhance reactivity in nucleophilic substitution reactions . Nitro groups facilitate hydrogen bonding, which could improve target binding in biological systems compared to halogen-only analogs .

Preparation Methods

Cyclization of Enaminonitrile Intermediates

Starting Material : 2-Trifluoromethylaniline.
Steps :

  • Enaminonitrile Formation :
    • React 2-trifluoromethylaniline with cyanoacetic acid derivatives (e.g., cyanoacetic acid, DCC in DMF) to form an enaminonitrile intermediate.
    • Conditions : 0–15°C, 12–24 hours.
    • Yield : ~85% (based on WO2005019201A2).
  • Cyclization to Quinoline Core :

    • Treat the enaminonitrile with POCl₃ and pyridine in toluene at 110°C.
    • Key Reaction : Intramolecular cyclization forms the quinoline skeleton with a chloro group at position 4 and a cyano group at position 3.
    • Yield : 72% (WO2005019201A2).
  • Nitration at Position 6 :

    • Use fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.
    • Regioselectivity : Directed by the electron-withdrawing trifluoromethyl (position 8) and chloro (position 4) groups, favoring nitration at position 6.
    • Yield : 65% (US6002008A).

Final Product : 4-Chloro-6-nitro-8-(trifluoromethyl)-3-quinolinecarbonitrile.

Alternative Route via Propanoic Acid Derivatives

Starting Material : α-(2-Trifluoromethylanilino)-propanoic acid.
Steps :

  • Cyclization and Chlorination :
    • React with POCl₃ and iodine at 93–95°C to form 4-chloro-8-trifluoromethylquinoline.
    • Mechanism : Simultaneous cyclization and oxidation (US4277607A).
    • Yield : 80% (US4277607A).
  • Introduction of Carbonitrile Group :

    • Convert the quinoline-3-carboxylic acid ester to the amide (using carbonyldiimidazole/ammonia) and dehydrate with trifluoroacetic anhydride to yield the carbonitrile (US6288082B1).
  • Nitration :

    • As above, using HNO₃/H₂SO₄.

Comparative Analysis of Methods

Parameter Cyclization of Enaminonitrile Propanoic Acid Route
Starting Material 2-Trifluoromethylaniline α-(2-Trifluoromethylanilino)-propanoic acid
Key Reagents POCl₃, DCC, HNO₃ POCl₃, iodine, HNO₃
Total Steps 3 3
Overall Yield ~50% ~63%
Regioselectivity Control High (directed by substituents) Moderate

Critical Reaction Conditions and Optimizations

  • Chlorination : POCl₃ is preferred over PCl₅ due to better solubility and reduced side products.
  • Nitration : Low temperatures (0–5°C) prevent over-nitration.
  • Purification : Crystallization from methanol or ethanol ensures >95% purity (US4277607A).

Challenges and Solutions

Characterization Data

Industrial Scalability

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-nitro-8-(trifluoromethyl)-3-quinolinecarbonitrile, and what critical reaction conditions ensure regioselectivity?

Methodological Answer: The synthesis typically involves multi-step regioselective functionalization of the quinoline core. Key steps include:

  • Nitration at position 6 : Controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) prevent over-nitration. Monitoring via TLC or HPLC ensures intermediate purity .
  • Trifluoromethyl introduction at position 8 : Ullmann-type coupling or radical trifluoromethylation using CuI/ligand systems under inert atmospheres .
  • Chlorination at position 4 : POCl₃ or SOCl₂ in anhydrous DMF at reflux, with rigorous exclusion of moisture to avoid hydrolysis .
  • Cyano group at position 3 : Palladium-catalyzed cyanation (e.g., Zn(CN)₂ with Pd(PPh₃)₄) or Sandmeyer reaction on pre-functionalized intermediates .
    Regioselectivity is ensured by steric/electronic directing effects of existing substituents and sequential protection/deprotection strategies .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., DMSO/EtOH mixtures) and mounted on a diffractometer.
  • Data processing : Use SAINT (Bruker) or CrysAlisPro (Rigaku) for integration.
  • Structure solution : Employ direct methods (SHELXT) or dual-space algorithms (SHELXD) for heavy-atom positioning .
  • Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl) are analyzed using Mercury or PLATON .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

Methodological Answer:

  • Multi-technique validation : Combine ¹H/¹³C NMR, HSQC/HMBC for unambiguous assignment of substituent positions. For example, the nitro group’s deshielding effect on adjacent protons helps confirm its position .
  • High-resolution mass spectrometry (HRMS) : Use ESI-TOF or MALDI-TOF to verify molecular formula (e.g., C₁₂H₅ClF₃N₃O₂).
  • Cross-check with computational methods : Compare experimental NMR shifts with DFT-calculated (e.g., Gaussian, ORCA) chemical shifts .
  • XRD validation : Resolve ambiguities in regiochemistry by overlaying experimental and simulated XRD patterns .

Q. What strategies are employed to study intermolecular interactions and their impact on the compound’s physicochemical properties?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify close contacts (e.g., Cl⋯H, F⋯H) using CrystalExplorer. The trifluoromethyl group often participates in F⋯π interactions, influencing solubility .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency (e.g., layered vs. herringbone arrangements).
  • Solubility studies : Test in DMSO, EtOH, and aqueous buffers. Nitro and trifluoromethyl groups reduce polarity, requiring co-solvents for biological assays .
  • DFT calculations : Model π-stacking energies or halogen-bonding interactions using VASP or Quantum ESPRESSO .

Q. What methodologies are used to evaluate potential biological activity, and how are structure-activity relationships (SAR) investigated?

Methodological Answer:

  • In vitro assays : Screen against bacterial (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7, HeLa). The nitro group may confer antibacterial activity via DNA gyrase inhibition, while the trifluoromethyl group enhances membrane permeability .
  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., topoisomerase II). The cyano group’s electron-withdrawing effect modulates binding affinity .
  • SAR studies : Synthesize analogs with varied substituents (e.g., replacing nitro with methoxy) and compare IC₅₀ values. Position 8 trifluoromethyl is critical for metabolic stability .
  • ADME profiling : Assess logP (via shake-flask method) and cytochrome P450 inhibition to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.